Lauryl oleate

Catalog No.
S628010
CAS No.
36078-10-1
M.F
C30H58O2
M. Wt
450.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lauryl oleate

CAS Number

36078-10-1

Product Name

Lauryl oleate

IUPAC Name

dodecyl octadec-9-enoate

Molecular Formula

C30H58O2

Molecular Weight

450.8 g/mol

InChI

InChI=1S/C30H58O2/c1-3-5-7-9-11-13-15-16-17-18-19-20-22-24-26-28-30(31)32-29-27-25-23-21-14-12-10-8-6-4-2/h16-17H,3-15,18-29H2,1-2H3

InChI Key

OXPCWUWUWIWSGI-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC

Synonyms

dodecanyl octadecenoate, dodecyl oleate

Canonical SMILES

CCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CCCCCCCC

Drug Delivery and Formulation:

  • Solubilizing Agent: Lauryl oleate's amphiphilic nature (having both hydrophilic and hydrophobic properties) makes it a valuable solubilizing agent in drug delivery research. It can help dissolve poorly water-soluble drugs, enhancing their bioavailability and facilitating their incorporation into various pharmaceutical formulations [].
  • Nanoparticle Carrier: Lauryl oleate can be used to prepare nanoparticles for drug delivery. These nanoparticles can encapsulate drugs and target them to specific sites in the body, potentially improving drug efficacy and reducing side effects [].

Biological and Biomedical Research:

  • Cell Culture: Lauryl oleate finds application in cell culture research as a supplement to culture media. It can stimulate cell proliferation and differentiation, aiding in the growth and maintenance of various cell types.
  • Antimicrobial Activity: Studies suggest that lauryl oleate possesses some antimicrobial activity against certain bacteria and fungi. This property makes it a potential candidate for research on developing new antimicrobial agents.

Pharmaceutical and Cosmetic Research:

  • Emulsifying Agent: Lauryl oleate acts as an effective emulsifying agent, helping to stabilize mixtures of immiscible liquids like oil and water. This property makes it useful in formulating various pharmaceutical and cosmetic products such as creams, lotions, and ointments.
  • Percutaneous Absorption Enhancer: Lauryl oleate can enhance the percutaneous absorption (absorption through the skin) of certain drugs and other topical formulations. This property is being investigated in the development of transdermal drug delivery systems.

Lauryl oleate is an ester formed from lauryl alcohol and oleic acid, characterized by the chemical formula C30H58O2C_{30}H_{58}O_{2} and a molecular weight of approximately 450.78 g/mol. It is a colorless to slightly yellow liquid with emollient properties, making it a popular ingredient in cosmetic formulations aimed at enhancing skin smoothness and hydration . Due to its structure, which includes both a long hydrophobic carbon chain and a hydrophilic ester group, it effectively acts as a surfactant, emulsifier, and lubricant in various applications .

  • Micelles: These are spherical structures formed by lauryl oleate molecules with their hydrophobic tails facing inwards and hydrophilic heads facing outwards, surrounding a core that can trap water-insoluble molecules.
  • Liposomes: These are closed, spherical bilayers that mimic the structure of cell membranes. Lauryl oleate can be used as a component of liposomes for drug delivery purposes.

These structures are used in research to study the transport of molecules across membranes, the interaction of drugs with cells, and other cellular processes.

Here are some safety considerations:

  • Wear gloves and eye protection when handling lauryl oleate.
  • Avoid inhalation of dust or fumes.
  • Wash hands thoroughly after handling.
  • Dispose of waste according to local regulations.

  • Oxidation: This compound can be oxidized to produce peroxides and other oxidation products, typically catalyzed by light or heat.
  • Hydrolysis: In the presence of water and an acid or base catalyst, lauryl oleate can hydrolyze back into lauryl alcohol and oleic acid .
  • Esterification: The formation of lauryl oleate itself occurs through the esterification reaction between lauryl alcohol and oleic acid, usually under acidic conditions .
  • Transesterification: This reaction involves the exchange of the organic group in an ester with that of an alcohol, which can modify the properties of lauryl oleate for specific applications.

Lauryl oleate exhibits several biological activities that contribute to its utility in cosmetics and pharmaceuticals:

  • Emollient Properties: It helps to soften and smooth the skin, making it beneficial in skincare products .
  • Absorption Enhancer: Lauryl oleate improves the delivery and absorption of active ingredients in drug formulations, enhancing their efficacy .
  • Biocompatibility: Its compatibility with biological systems makes it suitable for use in various biomedical applications, including drug delivery systems .

Lauryl oleate can be synthesized through various methods:

  • Esterification: The primary method involves reacting lauryl alcohol with oleic acid in the presence of an acid catalyst (e.g., sulfuric acid) at elevated temperatures to facilitate the reaction .
  • Transesterification: This method allows for modifications of existing esters by exchanging their alkoxy groups with those from alcohols under controlled conditions.
  • Industrial Production: In industrial settings, lauryl oleate is produced under optimized conditions to maximize yield and purity, often employing continuous processes for efficiency .

Lauryl oleate finds diverse applications across various industries:

  • Cosmetics: Used as an emollient and emulsifier in creams, lotions, and hair care products to enhance texture and moisture retention .
  • Pharmaceuticals: Acts as a solubilizing agent that improves drug formulation stability and bioavailability .
  • Industrial Uses: Functions as a lubricant and plasticizer in manufacturing processes, contributing to product flexibility and durability .
  • Biotechnology: Serves as a substrate in enzymatic reactions and is used in the synthesis of biodegradable polymers.

Lauryl oleate is often compared with other fatty acid esters due to their similar structures and applications. Here are some notable comparisons:

Compound NameStructure CharacteristicsUnique Properties
Cetyl oleateDerived from cetyl alcoholOffers a different sensory profile due to a longer carbon chain.
Stearyl oleateDerived from stearyl alcoholSimilar applications but possesses different emollient properties.
Isopropyl myristateAn ester known for excellent spreading propertiesEnhances absorption but lacks the unique emollience of lauryl oleate.

Lauryl oleate stands out due to its balanced properties of emollience and penetration enhancement, making it particularly versatile for use in both cosmetic and pharmaceutical formulations .

Physical Description

Liquid

XLogP3

13.2

Hydrogen Bond Acceptor Count

2

Exact Mass

450.44368109 g/mol

Monoisotopic Mass

450.44368109 g/mol

Heavy Atom Count

32

UNII

9XXV8Q13PP

Other CAS

68412-06-6
36078-10-1

Wikipedia

Lauryl oleate

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]
Cosmetics -> Emollient; Skin conditioning

General Manufacturing Information

9-Octadecenoic acid (9Z)-, dodecyl ester: ACTIVE

Dates

Modify: 2023-08-15

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